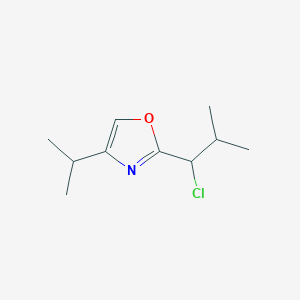
2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a chloro-substituted methylpropyl group and an isopropyl group attached to the oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropan-1-ol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.
Reduction Reactions: Formation of 2-(1-chloro-2-methylpropyl)-4-(propan-2-yl)-dihydro-1,3-oxazole.
科学研究应用
2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and isopropyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an isopropyl group.
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of an isopropyl group.
2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-thiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and isopropyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
2-(1-chloro-2-methylpropyl)-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H16ClNO/c1-6(2)8-5-13-10(12-8)9(11)7(3)4/h5-7,9H,1-4H3 |
InChI 键 |
HXEKGAFYKSSHJY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=COC(=N1)C(C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


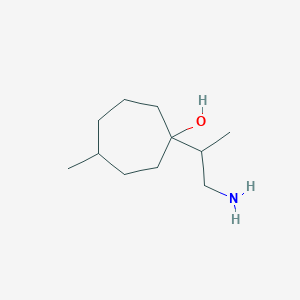

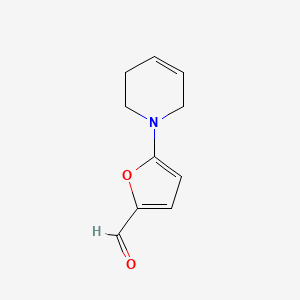
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
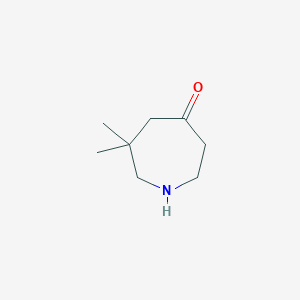
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

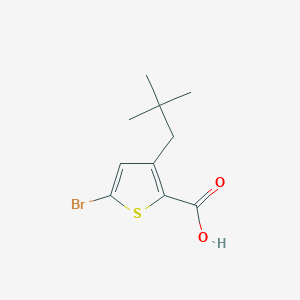

![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)

![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
